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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

cat. No.: B13785310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Dimethyl-1,4-pentadiene (CAS RN: 758-86-1, Molecular Formula: C7H12), a key building block
in organic synthesis. The document presents a detailed analysis of its Infrared (IR), *H Nuclear
Magnetic Resonance (NMR), 3C NMR, and Mass Spectrometry (MS) data, supported by
detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,3-Dimethyl-1,4-pentadiene.

Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Assignment

3080 =C-H Stretch (vinyl)

2970 C-H Stretch (alkyl)

1645 C=C Stretch (alkene)

1450 C-H Bend (alkyl)

995 =C-H Bend (vinyl, out-of-plane)
890 =C-H Bend (vinyl, out-of-plane)
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H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assighment
(ppm)
1.05 d 6H -CH(CHs)2
1.70 S 3H =C-CHs
2.50 m 1H -CH(CHs3)2
4.85 d 1H =CHz2 (cis to alkyl)
4.90 d 1H =CHz2 (trans to alkyl)
5.75 m 1H -CH=

d: doublet, s: singlet, m: multiplet

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) (ppm) Assignment
215 -CH(CHs3)2
22.0 =C-CHs

40.0 -CH(CH3)2
112.0 =CH:z

145.0 -CH=

148.0 =C(CHs)-

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

96 25 [M]* (Molecular lon)
81 100 [M-CHs]*

67 40 [M-C2Hs]*

55 35 [CaH7]*

41 80 [CsHs]* (Allyl Cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Infrared (IR) Spectroscopy

A neat liquid sample of 2,3-Dimethyl-1,4-pentadiene was analyzed. A single drop of the
compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.
The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a
range of 4000-400 cm~1. A background spectrum of the clean KBr plates was acquired prior to
the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of 2,3-Dimethyl-1,4-pentadiene was dissolved in 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Both *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer at room
temperature. For the *H NMR spectrum, 16 scans were accumulated. For the 3C NMR
spectrum, a proton-decoupled sequence was used with 1024 scans.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A
dilute solution of 2,3-Dimethyl-1,4-pentadiene in dichloromethane was injected into the GC,
which was equipped with a non-polar capillary column. The oven temperature was

programmed to ramp from 50°C to 250°C. The separated compound was then introduced into
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the mass spectrometer, and the spectrum was acquired in electron ionization (EI) mode at 70
eV.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow of Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-1,4-pentadiene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13785310#spectroscopic-data-of-2-3-dimethyl-1-4-
pentadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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